5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone
Description
Properties
CAS No. |
56960-83-9 |
|---|---|
Molecular Formula |
C6H5ClN2O3 |
Molecular Weight |
188.57 g/mol |
IUPAC Name |
5-chloro-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) |
InChI Key |
DIPCSOLPGVNRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 6 Methyl 3 Nitro 2 1h Pyridinone and Derivatives
Historical and Classical Synthetic Routes to Nitropyridinones
The foundational methods for the synthesis of the pyridinone ring, including nitrated derivatives, have traditionally relied on diazotization and cyclization reactions. These classical routes have been instrumental in accessing a wide array of pyridinone-based structures.
Diazotization-Based Syntheses of Pyridinones
Diazotization of aminopyridines represents a classical approach to the synthesis of pyridinones. This process involves the conversion of a primary aromatic amine to a diazonium salt, which can then be hydrolyzed to the corresponding hydroxyl derivative, in this case, a pyridinone. The diazotization of 2- and 4-aminopyridines in dilute mineral acids leads to the formation of diazonium ions. researchgate.net These intermediates are often highly reactive and can rapidly hydrolyze to the corresponding hydroxy-compounds (pyridinones) in dilute acidic solutions. researchgate.net This method provides a pathway to the pyridinone core structure, which can then be further functionalized.
Cyclization Reactions for Pyridinone Core Formation
Cyclization reactions are a cornerstone in the synthesis of the pyridinone core, offering a versatile means to construct the heterocyclic ring from acyclic precursors. These reactions often involve the condensation of a 1,5-dicarbonyl compound or its equivalent with ammonia (B1221849) or a primary amine. A multitude of variations on this theme have been developed to afford a diverse range of substituted pyridinones.
One prominent example is the Hantzsch pyridine (B92270) synthesis, which can be adapted to produce dihydropyridines that are subsequently oxidized to pyridines or pyridinones. More direct approaches involve the cyclocondensation of β-ketoesters with enamines or other suitable nitrogen-containing synthons. For instance, the reaction of ethyl acetoacetate (B1235776) with an enamine derived from a ketone and a secondary amine can lead to the formation of a substituted 2-pyridinone.
Three-component ring transformation (TCRT) reactions have also emerged as a powerful tool for the synthesis of nitro-substituted pyridines and pyridinones. nih.gov In one such approach, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone in the presence of ammonia to yield nitropyridines. nih.gov This method highlights the utility of highly functionalized pyridinones as building blocks for the synthesis of other complex heterocyclic systems.
Targeted Synthesis of 5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone
The targeted synthesis of this compound requires a strategic approach that allows for the precise installation of the chloro, methyl, and nitro groups at the desired positions on the pyridinone ring. This involves careful consideration of precursor design and the regioselectivity of the key functionalization steps.
Precursor Design and Functional Group Interconversion Strategies
A plausible synthetic strategy for this compound would likely commence with a pre-formed 6-methyl-2(1H)-pyridinone ring. This starting material is commercially available and provides a solid foundation for subsequent functionalization. The synthetic challenge then lies in the regioselective introduction of the chloro and nitro groups.
An alternative approach could involve the synthesis of a more highly substituted precursor, such as 2-chloro-5-methyl-4-nitro-pyridine-I-oxide. A patent for the synthesis of a related compound, 4-amino-5-methyl-2(1H)-pyridone, starts from this precursor. google.com This suggests that functional group interconversions, such as the reduction of a nitro group to an amine and the conversion of a pyridine-N-oxide to a pyridinone, are viable strategies in this chemical space. The order of introduction of the chloro and nitro substituents is a critical consideration to achieve the desired regiochemistry.
| Precursor | Key Functional Groups | Potential Transformations |
| 6-Methyl-2(1H)-pyridinone | Methyl, Pyridinone | Direct chlorination and nitration |
| 2-Chloro-5-methyl-4-nitropyridine-I-oxide | Chloro, Methyl, Nitro, N-oxide | N-oxide to pyridinone conversion |
| 5-Amino-6-methyl-3-nitro-2(1H)-pyridinone | Amino, Methyl, Nitro, Pyridinone | Diazotization and Sandmeyer reaction |
Regioselective Chlorination Approaches
The introduction of a chlorine atom at the 5-position of the 6-methyl-2(1H)-pyridinone ring is a key step. The electronic nature of the pyridinone ring, with its electron-donating hydroxyl group (in the pyridinol tautomer) and the activating methyl group, will influence the regioselectivity of electrophilic chlorination. The hydroxyl group is a powerful ortho-, para-director. In the case of 6-methyl-2(1H)-pyridinone, the 3- and 5-positions are activated towards electrophilic substitution.
Achieving regioselectivity for the 5-position over the 3-position can be challenging. Steric hindrance from the adjacent methyl group at the 6-position might play a role in directing the incoming electrophile to the less hindered 5-position. Common chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) could be employed. The reaction conditions, including solvent and temperature, would need to be carefully optimized to maximize the yield of the desired 5-chloro isomer.
Another strategy to achieve regioselective chlorination involves the use of pyridine N-oxides. The N-oxide functionality activates the 2- and 4-positions towards nucleophilic attack and the 3- and 5-positions towards electrophilic attack. However, reactions of pyridine N-oxides with chlorinating agents like oxalyl chloride can lead to regioselective chlorination at the 2-position. researchgate.net Therefore, direct chlorination of the pyridinone ring is likely the more direct approach.
Nitration Procedures and Selectivity Considerations
The final step in the proposed synthesis would be the nitration of 5-chloro-6-methyl-2(1H)-pyridinone to introduce the nitro group at the 3-position. The pyridinone ring is activated towards electrophilic substitution, and the existing substituents will direct the incoming nitro group. The hydroxyl group at the 2-position is a strong activating group and an ortho-, para-director, activating the 3- and 5-positions. The methyl group at the 6-position is also an activating group, further enhancing the reactivity of the ring. The chloro group at the 5-position is a deactivating group but is also an ortho-, para-director.
Given that the 5-position is already occupied by a chlorine atom, the nitration is expected to occur at the remaining activated position, which is the 3-position. The directing effects of the hydroxyl and methyl groups should strongly favor the introduction of the nitro group at this position. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, would likely be effective. The reaction temperature would need to be carefully controlled to prevent over-nitration or side reactions.
Advanced Synthetic Methodologies for Pyridinone Systems
The construction of the pyridinone core, particularly with a dense arrangement of functional groups as seen in this compound, often requires sophisticated synthetic approaches. Advanced methodologies such as one-pot multi-step syntheses and catalyst-mediated transformations have emerged as powerful tools to streamline these processes, enhancing efficiency and yield.
One-Pot Multi-Step Synthesis for Nitropyridine Derivatives
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. For the synthesis of nitropyridine derivatives, a one-pot approach can be envisioned that combines the formation of the pyridinone ring with subsequent nitration and chlorination steps.
A plausible one-pot strategy for a related compound, 2-hydroxy-5-nitropyridine, has been disclosed in a patent, which involves the diazotization of 2-aminopyridine (B139424) followed by nitration in a continuous operation. This method highlights the potential for sequential functionalization in a single pot, which could be adapted for the synthesis of this compound. By starting with a suitably substituted aminopyridine precursor, a sequence of diazotization, hydrolysis, nitration, and chlorination could potentially be performed in a one-pot fashion.
Another relevant one-pot methodology involves the synthesis of 5-chloro-3-methyl-8-trifluoromethyl-4H-1,4-benzothiazines through the heterocyclization of an aminothiophenol with β-ketoesters or β-diketones. While this is a different heterocyclic system, the principle of constructing a complex molecule in a single step from multiple components is applicable to the synthesis of highly substituted pyridinones.
The following table summarizes representative one-pot synthetic approaches for related heterocyclic systems that could inspire the development of a one-pot synthesis for the target compound.
| Starting Materials | Key Transformations | Product Type | Reference |
| 2-Aminopyridine, Nitric Acid, Sodium Nitrite | Nitration, Diazotization, Hydrolysis | 2-Hydroxy-5-nitropyridine | CN112745259A |
| 2-Amino-3-chloro-6-trifluoromethylbenzenethiol, β-Diketone/β-Ketoester | Heterocyclization, Oxidative Cyclization | 5-Chloro-3-methyl-8-trifluoromethyl-4H-1,4-benzothiazines | (Ankodia et al.) |
| trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, Ammonium (B1175870) acetate | Three-component reaction | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | researchgate.net |
Catalyst-Mediated Transformations in Pyridinone Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high selectivity and efficiency under mild conditions. In the context of pyridinone synthesis, various catalyst-mediated transformations have been developed. These include transition-metal-catalyzed cross-coupling reactions to introduce substituents, as well as acid or base-catalyzed cyclization reactions to form the pyridinone ring itself.
For the synthesis of substituted 2-pyridinones, catalyst-mediated approaches often involve the construction of the heterocyclic core from acyclic precursors. For instance, the annulation of enamines with activated carbonyl compounds or the cycloaddition of azadienes with alkynes are common strategies that can be facilitated by catalysts. While a specific catalyst-mediated synthesis for this compound is not prominently reported, general principles of pyridinone synthesis suggest that a catalytic approach could be employed. For example, a transition metal catalyst could be used to facilitate the cyclization of a precursor containing the chloro, methyl, and nitro functionalities, or to introduce one or more of these groups onto a pre-formed pyridinone ring through cross-coupling reactions.
Optimization of Reaction Conditions and Yield for this compound Synthesis
A potential synthetic route starts from the commercially available 6-methyl-2(1H)-pyridinone. The critical step is the introduction of the nitro group at the 3-position and the chloro group at the 5-position. The order of these functionalization steps is important and can significantly impact the final yield and purity.
Nitration of 6-Methyl-2(1H)-pyridinone: The nitration of 6-hydroxy-2(1H)-pyridone and its N-methyl derivative has been reported to occur at the 3-position. This suggests that direct nitration of 6-methyl-2(1H)-pyridinone would likely yield 6-methyl-3-nitro-2(1H)-pyridinone. Typical nitrating agents such as a mixture of nitric acid and sulfuric acid would be employed. Optimization of this step would involve careful control of temperature, reaction time, and the ratio of acids to maximize the yield of the desired 3-nitro isomer and minimize the formation of byproducts.
Chlorination of 6-Methyl-3-nitro-2(1H)-pyridinone: The subsequent chlorination of 6-methyl-3-nitro-2(1H)-pyridinone at the 5-position would be the final step. The electron-withdrawing nature of the nitro group at the 3-position would deactivate the ring towards electrophilic substitution, making this step potentially challenging. However, the pyridinone tautomer can influence the reactivity. Optimization would focus on the choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride), solvent, and temperature to achieve regioselective chlorination at the desired position.
An alternative route could involve the chlorination of 6-methyl-2(1H)-pyridinone first to give 5-chloro-6-methyl-2(1H)-pyridinone, followed by nitration. The directing effects of the existing substituents would need to be carefully considered to predict the regioselectivity of the nitration step.
The following table outlines a proposed synthetic sequence and key parameters for optimization.
| Step | Reaction | Reagents and Conditions | Key Optimization Parameters |
| 1 | Nitration | 6-methyl-2(1H)-pyridinone, HNO₃/H₂SO₄ | Temperature, Reaction Time, Acid Ratio |
| 2 | Chlorination | 6-methyl-3-nitro-2(1H)-pyridinone, Chlorinating Agent (e.g., NCS) | Chlorinating Agent, Solvent, Temperature, Catalyst |
Synthesis of Structurally Related Analogs for Mechanistic or Interaction Studies
To probe the structure-activity relationship (SAR) and to understand the mechanism of action or binding interactions of this compound, the synthesis of structurally related analogs is essential. These analogs typically involve systematic modifications of the substituents on the pyridinone ring.
For instance, analogs could be synthesized where the chloro group at the 5-position is replaced with other halogens (fluoro, bromo, iodo) to study the effect of halogen size and electronegativity. Similarly, the methyl group at the 6-position could be replaced with other alkyl or aryl groups to explore the impact of steric bulk and electronic properties. The nitro group at the 3-position could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to modulate the electronic character of the molecule.
The synthesis of these analogs would generally follow similar synthetic routes as the parent compound, with the appropriate modifications in the starting materials or reagents. For example, to synthesize a 5-bromo analog, a brominating agent would be used in the halogenation step. To introduce different groups at the 6-position, the synthesis would start from a different substituted precursor.
The following table provides examples of structurally related analogs and the rationale for their synthesis.
| Analog Structure | Modification from Parent Compound | Rationale for Synthesis |
| 5-Bromo-6-methyl-3-nitro-2(1H)-pyridinone | Chloro at C5 replaced with Bromo | Investigate the effect of halogen identity on activity/interaction. |
| 5-Chloro-6-ethyl-3-nitro-2(1H)-pyridinone | Methyl at C6 replaced with Ethyl | Study the influence of steric bulk at the 6-position. |
| 5-Chloro-6-methyl-3-cyano-2(1H)-pyridinone | Nitro at C3 replaced with Cyano | Evaluate the role of the electron-withdrawing group at the 3-position. |
| 5-Chloro-6-methyl-2(1H)-pyridinone | Lacks the nitro group at C3 | Serve as a control compound to assess the importance of the nitro group. |
The synthesis and study of these analogs are crucial for a comprehensive understanding of the chemical and biological properties of the this compound scaffold.
Reactivity and Mechanistic Investigations of 5 Chloro 6 Methyl 3 Nitro 2 1h Pyridinone
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone ring is significantly influenced by the electronic properties of its substituents: the chloro, methyl, and nitro groups. These groups dictate the pathways of substitution reactions.
Nucleophilic Aromatic Substitution at Chlorine-Substituted Positions
The pyridinone ring, in this case, is activated for nucleophilic aromatic substitution (SNAr) at the chlorine-substituted C-5 position. This activation is primarily due to the strong electron-withdrawing nature of the nitro group located para to the chlorine atom. This specific arrangement stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. The reaction proceeds via an addition-elimination mechanism. youtube.comyoutube.com
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the chloride ion, which is a good leaving group. youtube.com The rate of these reactions is typically dependent on the formation of the intermediate. researchgate.net
While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous compounds like 2-chloro-5-nitropyridine. These related compounds readily undergo substitution with various nucleophiles. researchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Chloro-Nitro Aromatic Systems
| Nucleophile | Reagent Example | Expected Product at C-5 |
|---|---|---|
| Amine | Aniline, Piperidine | 5-Amino-6-methyl-3-nitro-2(1H)-pyridinone derivative |
| Alkoxide | Sodium Methoxide | 5-Methoxy-6-methyl-3-nitro-2(1H)-pyridinone |
This table is illustrative of expected reactivity based on established principles of SNAr reactions on similarly substituted aromatic rings. researchgate.netresearchgate.net
Reactivity of the Nitro Group: Reduction and Bioreduction Pathways
The nitro group of this compound is susceptible to reduction, a common transformation for nitroaromatic compounds. This process is crucial for synthesizing the corresponding amino derivatives, which are versatile intermediates in organic synthesis.
Chemical reduction can be achieved using a variety of reagents and conditions. Common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or the use of metal-acid systems (e.g., Sn/HCl, Fe/HCl). organic-chemistry.org These methods typically proceed through intermediate species such as nitroso and hydroxylamino compounds before yielding the final amine.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Description |
|---|---|
| H2/Pd-C | Catalytic hydrogenation; generally provides clean conversion and high yields. |
| Fe/HCl or Fe/NH4Cl | A classic and cost-effective method for nitro group reduction. |
| SnCl2/HCl | Stannous chloride is a mild reducing agent often used for selective reductions. |
Bioreduction pathways, involving enzymes such as nitroreductases, offer an alternative, environmentally benign method for reducing nitroaromatic compounds. nih.gov These enzymes often use cofactors like NADPH or NADH to transfer electrons to the nitro group, reducing it to a hydroxylamino group and subsequently to an amino group. nih.gov The initial two-electron transfer to form the nitroso intermediate is often the rate-limiting step in this enzymatic process. nih.gov
Influence of Substituents on Reaction Pathways and Selectivity
The reactivity and regioselectivity of this compound are a direct consequence of the combined electronic effects of its substituents.
Nitro Group (-NO2): As a powerful electron-withdrawing group through both resonance and induction, the nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. In this molecule, its position para to the chlorine atom is optimal for stabilizing the SNAr intermediate.
Chloro Group (-Cl): The chlorine atom is an electronegative substituent that withdraws electron density inductively, further contributing to the activation of the ring for nucleophilic attack. Crucially, it serves as an effective leaving group in SNAr reactions.
Methyl Group (-CH3): The methyl group is weakly electron-donating through hyperconjugation and induction. This effect is generally overshadowed by the powerful deactivating effect of the nitro group. Its presence can, however, exert a minor steric influence on the adjacent chloro and nitro groups.
Together, this substitution pattern makes the C-5 position the primary site for nucleophilic attack, while the reduction of the nitro group at C-3 is another major reaction pathway.
Tautomerism and Isomerization Processes
2(1H)-Pyridinones, including this substituted derivative, are known to exist in a tautomeric equilibrium between two forms.
Lactam-Lactim Tautomeric Equilibria in 2(1H)-Pyridinones
The compound can exist as two distinct tautomers: the lactam form (this compound) and the lactim form (5-Chloro-6-methyl-3-nitro-pyridin-2-ol). This is a specific case of amide-imidol tautomerism. vedantu.com
The position of this equilibrium is highly dependent on the surrounding environment. In general, the lactam form is more polar and is favored in polar, protic solvents like water and alcohols, which can stabilize it through hydrogen bonding. wikipedia.org Conversely, the less polar lactim form may be more prevalent in non-polar solvents. wikipedia.org In the solid state, 2-pyridone derivatives typically exist predominantly in the lactam form, often forming hydrogen-bonded dimers or other aggregates. wikipedia.orgresearchgate.net The equilibrium is a dynamic process involving the transfer of a proton between the nitrogen and oxygen atoms. vedantu.comrsc.org
Spectroscopic and Computational Analysis of Tautomeric Forms
Spectroscopic techniques are invaluable for studying the lactam-lactim equilibrium. The two tautomers possess distinct structural features that give rise to different spectral signatures.
IR Spectroscopy: The lactam form is characterized by a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm-1, and an N-H stretch. The lactim form, in contrast, would show an O-H stretching band and the absence of the C=O absorption. acs.org
UV-Vis Spectroscopy: The two tautomers have different chromophores and thus absorb at different wavelengths. The lactam form usually has a UV absorption maximum at a longer wavelength compared to the lactim form. uni-muenchen.de This difference allows for the quantitative determination of the amounts of each tautomer in solution. semanticscholar.org
NMR Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between the tautomers. For instance, the proton attached to the nitrogen in the lactam form (N-H) has a different chemical shift than the proton on the oxygen in the lactim form (O-H). However, rapid interconversion can sometimes lead to averaged signals. nih.gov
Computational chemistry, using methods like Density Functional Theory (DFT), complements experimental data. nih.govwayne.edu These calculations can predict the relative energies and stabilities of the tautomers in the gas phase and in different solvents. Ab initio calculations for the parent 2-pyridone molecule show that the two tautomers have a very small energy difference in the gas phase, with the lactam form being slightly more stable. wayne.edu The presence of substituents, like those in this compound, will further influence this energetic balance.
Table 3: Spectroscopic Characteristics for Distinguishing Lactam and Lactim Tautomers
| Spectroscopic Method | Lactam Form (Pyridinone) | Lactim Form (Hydroxypyridine) |
|---|---|---|
| Infrared (IR) | Strong C=O stretch (~1650 cm-1), N-H stretch | O-H stretch, C=N stretch |
| UV-Visible | Absorption maximum at a longer wavelength (e.g., ~330 nm for a model compound) uni-muenchen.de | Absorption maximum at a shorter wavelength (e.g., ~300 nm for a model compound) uni-muenchen.de |
| 1H NMR | Signal for N-H proton | Signal for O-H proton |
| 13C NMR | Signal for C=O carbon (~160-170 ppm) | Signal for C-OH carbon at a different chemical shift |
Note: Specific spectral values can vary depending on the solvent and the full substitution pattern of the molecule.
Cycloaddition and Other Pericyclic Reactions Involving the Pyridinone Ring
The electron-deficient nature of the pyridinone ring in this compound, significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the C3 position, makes it a potential candidate for participation in cycloaddition reactions. Specifically, it can act as a dienophile in Diels-Alder reactions.
Diels-Alder reactions of 3-nitro-2(1H)-pyridones have been reported to yield isoquinolones, while 5-nitro-2(1H)-pyridones typically give quinolones. nih.gov Given the 3-nitro substitution pattern of the title compound, it is expected to react as a dienophile across the C5-C6 double bond. The presence of the chloro group at C5 and the methyl group at C6 will influence the regioselectivity and stereoselectivity of such reactions. A theoretical study on the Diels-Alder reaction of 3-nitropyridine (B142982) with various dienes predicted the formation of quinoline (B57606) derivatives, highlighting the feasibility of such cycloadditions. scilit.com
The general mechanism for a Diels-Alder reaction involving a 3-nitro-2-pyridone derivative is a concerted [4+2] cycloaddition. The regioselectivity is governed by the electronic and steric nature of both the diene and the dienophile. For this compound, the electron-withdrawing nitro group at C3 and the chloro group at C5 decrease the electron density of the C5-C6 double bond, making it more electrophilic and thus a better dienophile.
| Reactant | Position of Nitro Group | Expected Product Type | Reference |
| 2(1H)-Pyridone | 3 | Isoquinolone | nih.gov |
| 2(1H)-Pyridone | 5 | Quinolone | nih.gov |
| 3-Nitropyridine | 3 | Quinoline derivative | scilit.com |
Role of Steric and Electronic Factors in Compound Reactivity
The reactivity of this compound is intricately controlled by the steric and electronic effects of its substituents. rsc.orgrsc.org
Electronic Factors:
Nitro Group (at C3): As a powerful electron-withdrawing group, the nitro group significantly reduces the electron density of the pyridinone ring, particularly at the ortho and para positions. This deactivation makes the ring less susceptible to electrophilic attack but more prone to nucleophilic attack. In the context of cycloadditions, it enhances the dienophilic character of the C5-C6 double bond.
Steric Factors:
Methyl Group (at C6): The methyl group at the C6 position introduces steric hindrance, which can influence the approach of reactants. In cycloaddition reactions, it can direct the incoming diene to the less hindered face of the pyridinone ring, thereby influencing the stereoselectivity of the reaction.
Chloro Group (at C5): While smaller than a methyl group, the chloro atom also contributes to the steric environment around the C5-C6 double bond, potentially influencing the regioselectivity of cycloaddition reactions.
| Substituent | Position | Electronic Effect | Steric Effect |
| Nitro | 3 | Strongly electron-withdrawing | Moderate |
| Chloro | 5 | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Moderate |
| Methyl | 6 | Electron-donating | Significant |
Functionalization of the Pyridinone Core and Side Chains
The substituted nature of this compound offers several avenues for further functionalization of both the pyridinone core and its side chains.
Functionalization of the Pyridinone Core:
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack. The chloro group at the C5 position is a potential leaving group for SNAr reactions. However, studies on related 2,6-dichloro-3-nitropyridine (B41883) have shown that nucleophilic substitution can be favored at the 2-position due to the strong inductive effect of the adjacent nitro group. stackexchange.com In the case of this compound, nucleophilic attack could potentially occur at the C5 position, leading to the displacement of the chloride. The success of such a reaction would depend on the nature of the nucleophile and the reaction conditions. Reactions of other chloronitropyridines with various nucleophiles have been reported, suggesting the feasibility of this approach. nih.govresearchgate.net
C-H Functionalization: Recent advances in C-H activation chemistry provide potential routes for the direct functionalization of the pyridinone ring. nih.govrsc.org The C4 position, being the only unsubstituted carbon on the ring, is a prime target for such reactions. The electronic nature of the surrounding substituents would direct the regioselectivity of these transformations.
Functionalization of the Side Chains:
Methyl Group Modification: The methyl group at the C6 position could potentially be functionalized through radical reactions, such as benzylic-type halogenation, followed by subsequent nucleophilic substitution to introduce a variety of functional groups.
The combination of these functionalization strategies allows for the generation of a diverse library of derivatives of this compound, which could be valuable for various applications.
| Reaction Type | Target Site | Potential Reagents | Expected Product |
| Nucleophilic Aromatic Substitution | C5-Cl | Amines, Alkoxides, Thiolates | 5-substituted-6-methyl-3-nitro-2(1H)-pyridinone |
| C-H Functionalization | C4-H | Organometallic reagents, Radical initiators | 4-substituted-5-chloro-6-methyl-3-nitro-2(1H)-pyridinone |
| Radical Halogenation | C6-CH3 | N-Bromosuccinimide (NBS) | 5-Chloro-6-(bromomethyl)-3-nitro-2(1H)-pyridinone |
Advanced Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Confirmation
No specific Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for 5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone has been reported in the reviewed literature. Such data would be essential for confirming the compound's molecular structure, including the connectivity of its atoms and the chemical environment of its various functional groups.
Conformational Analysis and Molecular Geometry
Without experimental crystallographic data or dedicated computational chemistry studies, a detailed conformational analysis and description of the molecular geometry of this compound cannot be provided. Key geometric parameters such as dihedral angles, which describe the spatial relationship between different parts of the molecule, remain undetermined.
Hydrogen Bonding Networks and Intermolecular Interactions
An analysis of hydrogen bonding networks and other intermolecular forces is contingent on crystallographic data. As this is not available, the nature and extent of how molecules of this compound interact with each other in the solid state have not been characterized.
Theoretical and Computational Studies on 5 Chloro 6 Methyl 3 Nitro 2 1h Pyridinone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about the electronic distribution and energy levels within 5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone.
Molecular Orbital Theory and Electron Density Distribution
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. For this compound, MO calculations, often performed using Density Functional Theory (DFT), can elucidate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Representative Frontier Orbital Energies for a Substituted Nitropyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.7 |
Note: This data is representative for a similar class of compounds and not specific to this compound. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
For nitroaromatic and nitroheterocyclic compounds, the presence of the nitro group creates a strongly positive electrostatic potential, which is often associated with their energetic properties and sensitivity. tandfonline.comtandfonline.com In this compound, the nitro group and the electronegative oxygen and chlorine atoms are expected to create distinct regions of negative potential, while the areas around the hydrogen atoms of the methyl group and the N-H bond would exhibit positive potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and crystal packing. researchgate.net
Prediction of Reactivity and Reaction Mechanisms through Computational Modeling
Computational modeling can predict the most likely sites of chemical reactions and elucidate the mechanisms by which they occur. For this compound, reactivity descriptors derived from quantum chemical calculations can provide insights into its chemical behavior.
Fukui functions, for instance, can be calculated to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, these functions can pinpoint the reactive centers within the molecule.
Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For substituted pyridines, such studies can predict the regioselectivity of various reactions, such as nucleophilic aromatic substitution. Quantum-chemical calculations have been used to examine the reactivity of dinitro- and trinitropyrazoles, providing insights into the reasons for selective substitution of nitro groups. researchgate.net
Simulation of Tautomeric Equilibria and Energy Landscapes
Tautomerism is a key feature of 2(1H)-pyridinones, which can exist in equilibrium with their 2-hydroxypyridine (B17775) tautomer. The position of this equilibrium is influenced by the solvent and the nature of substituents on the ring. acs.org For this compound, computational methods can be employed to predict the relative stabilities of the pyridinone and hydroxypyridine forms.
By calculating the Gibbs free energy of each tautomer, it is possible to determine the equilibrium constant and predict which form will predominate under specific conditions. Ab initio calculations have been used extensively to study the tautomerism of the parent 2-pyridone, showing that the pyridone form is slightly more stable than the 2-hydroxypyridine form in the gas phase. wayne.edu The presence of substituents, such as the chloro, methyl, and nitro groups in the target molecule, will undoubtedly shift this equilibrium.
Computational studies can also map the potential energy surface for the interconversion between tautomers, identifying the transition state and the energy barrier for the proton transfer reaction. This provides a detailed picture of the dynamics of the tautomeric equilibrium. nih.gov
Table 2: Calculated Relative Energies of 2-Pyridone and 2-Hydroxypyridine Tautomers in the Gas Phase
| Tautomer | Relative Energy (kcal/mol) |
| 2-Pyridone | 0.0 |
| 2-Hydroxypyridine | +0.3 |
Note: Data from ab initio calculations on the parent 2-pyridone/2-hydroxypyridine system. wayne.edu Positive values indicate lower stability.
Molecular Dynamics Simulations for Conformational Sampling
While this compound is a relatively rigid molecule, it still possesses some conformational flexibility, particularly with respect to the orientation of the nitro group and the puckering of the pyridinone ring, if any. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time.
MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory of their positions and velocities. This allows for the sampling of different conformations and the identification of the most stable (lowest energy) geometries. For heterocyclic compounds, MD simulations can provide insights into their dynamic behavior and flexibility, which can be important for their interaction with biological macromolecules. researchgate.net
In Silico Screening and Ligand-Receptor Docking Studies for Molecular Interactions
The pyridone scaffold is a common motif in many biologically active compounds. nih.gov In silico methods, such as ligand-receptor docking, can be used to predict the potential biological targets of this compound and to understand the molecular basis of its interactions.
Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The binding affinity is then estimated using a scoring function. Such studies can screen large libraries of compounds against a specific protein target to identify potential drug candidates. For pyridone derivatives, docking studies have been used to investigate their potential as cannabinoid receptor type 2 agonists and glucokinase activators. nih.govresearchgate.net
These in silico screening approaches can provide valuable initial hypotheses about the biological activity of this compound, guiding further experimental investigations. The predicted binding modes can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand recognition and binding.
Molecular Interactions and Biological Implications of 5 Chloro 6 Methyl 3 Nitro 2 1h Pyridinone Derivatives
Ligand-Target Interactions at a Molecular Level
The interaction of small molecules with biological macromolecules is governed by a complex interplay of non-covalent forces. For derivatives of 5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone, the pyridinone core and its substituents dictate the nature and strength of these interactions, enabling their potential biological activities.
The pyridinone scaffold is a versatile pharmacophore capable of engaging in multiple types of non-covalent interactions with biological targets such as proteins and nucleic acids. The primary mechanism of interaction for pyridinone analogs often involves hydrogen bonding. The lactam N-H group of the pyridinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. nih.gov X-ray crystallography studies of related pyridinone derivatives have shown the lactam N-H group forming crucial hydrogen bonds with the main chain or side chain residues of amino acids, such as the lysine (B10760008) (K101) residue in the allosteric site of HIV-1 reverse transcriptase. nih.gov Similarly, the pyridinone moiety has been observed to make important contacts with residues like asparagine and tyrosine in other protein targets. nih.gov
The pyridinone ring system is a well-established scaffold for metal ion chelation, a process involving the formation of a stable, ring-like structure (a chelate) between a ligand and a central metal ion. ebsco.com Specifically, hydroxypyridinones, which are structural analogs, are known to be powerful bidentate chelators, meaning they bind to a metal ion at two points. nih.gov This capability is typically conferred by ortho-positioned keto (C=O) and hydroxy (O-H) groups that act as O,O-donor atoms, forming highly stable complexes with hard metal ions such as iron(III) (Fe³⁺) and aluminum(III) (Al³⁺). nih.gov
For this compound, while it lacks the hydroxyl group of classic hydroxypyridinone chelators, the potential for metal ion binding still exists. The carbonyl oxygen of the pyridinone ring and one of the oxygen atoms of the adjacent nitro group could potentially act as a bidentate O,O-donor set to coordinate with metal ions. The stability and selectivity of such chelation would depend on the specific metal ion and the stereoelectronic environment created by the chloro and methyl substituents. The ability to bind essential metal ions implies a potential mechanism for biological activity, such as the inhibition of metalloenzymes that require a specific metal cofactor for their function. ethernet.edu.et
Structure-Activity Relationship (SAR) Studies for Pyridinone Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridinone analogs, SAR studies have been crucial in optimizing their therapeutic potential.
The pattern of substituents on the pyridinone ring profoundly influences the molecule's pharmacological properties and its ability to be recognized by a biological target. nih.gov Each substituent on this compound—the chloro, methyl, and nitro groups—plays a distinct role in molecular recognition.
5-Chloro Group: Halogen substituents can significantly impact binding affinity and selectivity. The chlorine atom is moderately lipophilic, which can enhance membrane permeability and interaction with hydrophobic pockets. More importantly, it can form halogen bonds, which are specific, directional interactions that can anchor the ligand in a binding site. mdpi.com Studies on co-crystals of related heterocyclic compounds have demonstrated that bromine and iodine atoms form halogen bonds with oxygen atoms, effectively linking molecular chains together. mdpi.com
3-Nitro Group: As a strong electron-withdrawing group, the nitro group significantly alters the electronic distribution of the pyridinone ring. This can modulate the strength of hydrogen bonds formed by the ring's N-H group. nih.gov Its presence can also introduce new interaction points, such as dipole-dipole interactions or hydrogen bonding with suitable donor groups on the target biomolecule.
| Substituent | Position | Potential Impact on Molecular Recognition |
| Chloro | 5 | Hydrophobic interactions, Halogen bonding |
| Methyl | 6 | Steric effects, Hydrophobic interactions |
| Nitro | 3 | Electronic modulation, Hydrogen bond acceptance, Dipole-dipole interactions |
The knowledge gained from SAR studies enables the rational design of new derivatives with improved or altered molecular interactions. By systematically modifying the substituents on the pyridinone core, researchers can fine-tune a compound's properties. For instance, if a lead compound shows good affinity but poor selectivity, modifications can be made to exploit unique features in the target binding site that are absent in off-targets.
Based on the structure of this compound, a rational design strategy could involve:
Varying the Halogen: Replacing the 5-chloro substituent with bromine or iodine could enhance halogen bonding strength, potentially increasing binding affinity. mdpi.com
Modifying the Alkyl Group: Altering the 6-methyl group to a larger or smaller alkyl group could probe the size of the corresponding hydrophobic pocket in the target protein.
Altering the Electronic Properties: Replacing the 3-nitro group with other electron-withdrawing or electron-donating groups would systematically modulate the electronic character of the pyridinone ring, which could optimize hydrogen bonding and other electrostatic interactions. nih.gov
This approach has been successfully used for other pyridinone series, where libraries of analogs with diverse substituents were synthesized to improve inhibitory activity against targets like HIV-1 reverse transcriptase. nih.gov
Mechanistic Insights into Biochemical Pathway Modulation
The molecular interactions detailed above provide mechanistic insights into how this compound and its derivatives could modulate biochemical pathways. The specific pathway affected is determined by the protein or macromolecule that the compound binds to with the highest affinity and functional consequence.
If the compound interacts with the active site of an enzyme, it could act as an inhibitor, blocking the normal biochemical reaction and disrupting the associated pathway. For example, the potent chelation of a catalytic metal ion would lead to the inhibition of a metalloenzyme, a mechanism critical in many antibacterial and anticancer strategies. nih.govethernet.edu.et
Alternatively, if the compound binds to an allosteric site on a protein, it can modulate the protein's conformation and, consequently, its activity. The binding of pyridinone derivatives to an allosteric site on HIV-1 reverse transcriptase is a prime example, leading to non-competitive inhibition of the enzyme and blocking viral replication. nih.gov
Furthermore, interactions with receptors on the cell surface or with transcription factors in the nucleus could trigger or block signaling cascades, leading to widespread changes in gene expression and cellular function. The ability of a compound to form specific hydrogen and halogen bonds is key to achieving the high affinity and selectivity required to modulate a single, desired biochemical pathway without causing widespread off-target effects. nih.govmdpi.com Nucleobase analogs, for instance, can intervene in genetic processes by altering base pairing preferences. researchgate.net
No Specific Research Found for this compound
Despite a comprehensive search of available scientific literature and databases, no specific research articles or detailed experimental data were found for the chemical compound this compound. Therefore, the generation of an article with the requested detailed outline on its molecular interactions and biological implications is not possible at this time.
The user's request specified a detailed article structure focusing on several advanced biochemical and pharmacological topics for "this compound." This included:
Enzyme Inhibition/Activation Mechanisms: Specific details on how the compound might interact with and modulate the activity of enzymes.
Receptor Binding Kinetics and Thermodynamics: In-depth data on the compound's binding affinity, association and dissociation rates, and the thermodynamic forces driving receptor interaction.
Preclinical in vitro Mechanistic Studies: Information from cell-based assays to validate its molecular targets and studies on its uptake and distribution within cells.
The searches conducted for this specific compound did not yield any studies that would provide the necessary information to populate these sections accurately and scientifically. While general information on the broader class of pyridinone derivatives exists, showing a wide range of biological activities, this information is not specific to the requested molecule and would not meet the stringent requirements of the provided outline.
It is possible that "this compound" is a novel compound, a synthetic intermediate that has not been biologically characterized, or a compound whose research is not yet publicly available. Without primary research data, any attempt to create the requested article would be speculative and would not adhere to the principles of scientific accuracy.
Therefore, the requested article cannot be generated. Further research would be required to be published on this specific compound before a detailed analysis of its biological and molecular interactions could be written.
Future Research Directions and Advanced Applications of 5 Chloro 6 Methyl 3 Nitro 2 1h Pyridinone in Chemical Sciences
Development of Novel Synthetic Methodologies
The synthesis of pyridinone derivatives is an active area of research, with a growing emphasis on environmentally benign methods. nih.govijarsct.co.in Future research into the synthesis of 5-Chloro-6-methyl-3-nitro-2(1H)-pyridinone could focus on the development of novel, efficient, and sustainable synthetic methodologies. Traditional methods for pyridine (B92270) synthesis, such as the Hantzsch pyridine synthesis, often involve harsh reaction conditions and the use of hazardous reagents. ijarsct.co.in
Modern approaches, such as one-pot multicomponent reactions, offer a more streamlined and atom-economical route to highly functionalized pyridines. nih.govacs.org For instance, a potential green synthesis could involve a multicomponent reaction utilizing readily available starting materials under microwave irradiation or catalyzed by novel nanocatalysts to shorten reaction times and improve yields. acs.orgresearchgate.net The Guareschi–Thorpe synthesis of pyridines, which can be performed in green buffers like aqueous ammonium (B1175870) carbonate, presents another eco-friendly alternative. rsc.org
Furthermore, the synthesis of related compounds, such as 4-amino-5-methyl-2(1H)-pyridone from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, suggests that functional group transformations on a pre-existing substituted pyridine ring are a viable strategy. google.com A plausible synthetic route to this compound could, therefore, involve the nitration and subsequent chlorination of a 6-methyl-2(1H)-pyridinone precursor.
| Synthetic Approach | Key Features | Potential Advantages |
| Multicomponent Reactions | One-pot synthesis from simple precursors. | High atom economy, reduced waste, operational simplicity. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, improved yields, enhanced purity. acs.org |
| Nanocatalysis | Employment of heterogeneous nanocatalysts. | High efficiency, reusability of catalyst, mild reaction conditions. researchgate.net |
| Green Solvent Systems | Utilization of water or bio-based solvents. | Reduced environmental impact, improved safety. rsc.org |
Exploration of Advanced Reaction Chemistry
The unique arrangement of functional groups in this compound opens up avenues for exploring its advanced reaction chemistry. The electron-deficient nature of the pyridinone ring, exacerbated by the electron-withdrawing nitro group, makes it susceptible to nucleophilic attack. This is analogous to the reactivity of 1-Methyl-3,5-dinitro-2-pyridone, which readily undergoes nucleophilic-type ring transformations. nih.gov
Future studies could investigate the displacement of the chloro group with various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of novel pyridinone derivatives. Such reactions are well-documented for other chloro-substituted heteroaromatics. mdpi.com The nitro group also presents a handle for further chemical modification. Its reduction to an amino group would provide a key intermediate for the synthesis of fused heterocyclic systems or for the introduction of other functionalities via diazotization reactions.
Ring transformation reactions, where the pyridinone ring acts as a synthon for the construction of other heterocyclic or carbocyclic systems, are another exciting area for exploration. The reaction of dinitropyridone with ketones in the presence of an ammonia (B1221849) source to yield nitropyridines and nitroanilines showcases the potential for such transformations. nih.gov
Rational Design of Functional Materials Incorporating the Pyridinone Moiety
The inherent properties of the pyridinone scaffold, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive building block for the rational design of functional materials. researchgate.net Pyridine derivatives are already utilized in materials science for their applications in pharmaceuticals, agrochemicals, and more. ijarsct.co.in
The incorporation of this compound into larger molecular architectures could lead to the development of novel materials with interesting optical, electronic, or self-assembly properties. For example, the synthesis of photochromic materials based on a related pyrazole (B372694) derivative suggests the potential for creating light-sensitive materials by functionalizing the pyridinone core. mdpi.com The presence of the nitro group, a known chromophore, could be exploited in the design of dyes and pigments.
Furthermore, the ability of the pyridinone moiety to coordinate with metal ions could be harnessed to create novel coordination polymers or metal-organic frameworks (MOFs). These materials could find applications in areas such as gas storage, catalysis, and sensing.
Integration with Catalysis and Green Chemistry Principles
Future research on this compound should be strongly guided by the principles of green chemistry. This includes the use of renewable starting materials, the minimization of waste, and the use of catalytic methods over stoichiometric reagents. researchgate.net
The development of catalytic methods for the synthesis and functionalization of this pyridinone is a key research direction. This could involve the use of transition-metal catalysts for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the chloro position. Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, represents another promising green approach. ijarsct.co.in
The application of green chemistry principles extends beyond the synthesis of the molecule itself. The use of greener solvents, such as water or supercritical fluids, and the development of efficient work-up and purification procedures that minimize solvent consumption are crucial aspects to consider. rsc.org Microwave-assisted organic synthesis is another tool that aligns with green chemistry principles by reducing reaction times and energy consumption. acs.org
| Green Chemistry Principle | Application to this compound |
| Catalysis | Development of catalytic methods for synthesis and functionalization. |
| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids. |
| Energy Efficiency | Application of microwave or ultrasound irradiation. |
| Atom Economy | Design of synthetic routes that maximize the incorporation of starting materials into the final product. |
Contribution to Fundamental Understanding of Heterocyclic Compound Behavior
A thorough investigation of the physicochemical properties and reactivity of this compound can contribute significantly to the fundamental understanding of heterocyclic compound behavior. The interplay of the electronic effects of the chloro, methyl, and nitro substituents on the pyridinone ring will influence its aromaticity, reactivity, and spectroscopic properties.
Detailed experimental and computational studies can elucidate the regioselectivity of its reactions and provide insights into the reaction mechanisms. X-ray crystallographic studies, similar to those performed on the related compound 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, can reveal information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net This information is invaluable for understanding its physical properties and for the design of new materials.
By systematically studying the structure-property-activity relationships of a series of derivatives prepared from this compound, a deeper understanding of the chemistry of substituted pyridinones can be achieved, which will be beneficial for the broader field of heterocyclic chemistry. gla.ac.uk
Q & A
Q. What advanced statistical methods optimize reaction conditions for scale-up?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between temperature, solvent volume, and catalyst loading to maximize yield.
- Machine Learning (ML) : Train algorithms on historical reaction data (e.g., solvent polarity, substituent effects) to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
